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Compound Name: 8-Methylisoquinolin-7-amine

CAS No.: 480419-14-5

Cat. No.: B3268441

Get Quote

Executive Summary & Mechanistic Hypothesis
8-Methylisoquinolin-7-amine (8-MIA) represents a privileged scaffold in medicinal chemistry.

While the isoquinoline core is historically associated with PARP inhibition (e.g., 5-

aminoisoquinolinone), the specific substitution pattern of the 7-amine combined with the 8-

methyl group strongly suggests activity within the AGC kinase family, specifically Rho-

associated protein kinase (ROCK).

This guide provides a rigorous validation framework to confirm the mechanism of action (MoA)

of 8-MIA. Unlike generic screening protocols, this guide focuses on distinguishing between the

two most likely mechanistic pathways: ROCK inhibition (cytoskeletal remodeling) and PARP

inhibition (DNA repair).

The Mechanistic Divergence
Hypothesis A (Primary): 8-MIA acts as an ATP-competitive inhibitor of ROCK1/2, preventing

the phosphorylation of MYPT1 and LIMK, thereby relaxing actin stress fibers. This aligns with

the structural homology to Fasudil.
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Hypothesis B (Secondary): 8-MIA acts as a NAD+ mimetic, inhibiting PARP-1, preventing

poly-ADP-ribosylation (PARylation).

Comparative Analysis: 8-MIA vs. Established
Standards
To validate the MoA, 8-MIA must be benchmarked against "Gold Standard" agents. The

following table outlines the expected performance metrics if Hypothesis A (ROCK Inhibition) is

correct.

Table 1: Performance Benchmarking (Predicted)
Feature

8-MIA

(Candidate)

Fasudil (ROCK

Benchmark)

Olaparib (PARP

Benchmark)
Validation Logic

Primary Target
Putative

ROCK1/2

ROCK1/2 (IC50

~1.9 µM)

PARP1/2 (IC50

~5 nM)
Kinase Profiling

Binding Mode
ATP-Hinge

Binder

ATP-Hinge

Binder

NAD+ Pocket

Binder

Competition

Assay

Cellular

Phenotype

Stress fiber

disassembly

Stress fiber

disassembly

G2/M Arrest /

Apoptosis

High-Content

Imaging

Biomarker
p-MYPT1 / p-

MLC (Decrease)

p-MYPT1

(Decrease)

PAR Polymers

(Decrease)
Western Blot

Therapeutic

Focus

Glaucoma /

Fibrosis

Glaucoma /

Vasospasm

Ovarian/Breast

Cancer
Indication Screen

Detailed Experimental Protocols
Protocol A: The "Self-Validating" Kinase Selectivity
Assay
Objective: To definitively confirm ROCK selectivity over PKA/PKC (closely related AGC

kinases).

Methodology:
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System: Radiometric

P-ATP Kinase Assay (Gold Standard over fluorescence to avoid autofluorescence of
isoquinolines).

Reaction Mix: 8-MIA (0.1 nM – 10 µM), Recombinant ROCK1 (5-10 mU), Peptide Substrate

(S6 peptide), and [

-

P]ATP.

Controls:

Positive Control:Y-27632 (Specific ROCK inhibitor).

Negative Control: DMSO vehicle.

Specificity Control:H-89 (PKA inhibitor).

Readout: Scintillation counting of phosphorylated substrate.

Validation Criteria:

If 8-MIA is a specific ROCK inhibitor, it must show >50-fold selectivity for ROCK over PKA.

Failure Mode: If PKA inhibition is equipotent to ROCK, the compound is a "dirty" AGC kinase

inhibitor, likely toxic.

Protocol B: Actin Cytoskeleton Disassembly (Cellular
Validation)
Objective: To visualize target engagement in live cells.

Methodology:

Cell Line: NIH/3T3 Fibroblasts or Trabecular Meshwork cells (for glaucoma relevance).

Treatment:
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Seed cells on glass coverslips.

Treat with Lysophosphatidic Acid (LPA) (1 µM) for 30 min to induce stress fiber formation

(RhoA activator).

Add 8-MIA (10 µM) vs. Fasudil (10 µM) for 60 min.

Staining: Fix with 4% PFA, permeabilize, and stain with Phalloidin-Alexa488 (F-Actin) and

DAPI (Nuclei).

Analysis: Confocal microscopy.

Interpretation:

ROCK Inhibition: Disappearance of central stress fibers; cells adopt a "stellate" morphology

with long neurite-like extensions.

PARP Inhibition: No change in cytoskeletal architecture within 60 minutes.

Mechanistic Visualization
The following diagram illustrates the specific signaling node 8-MIA targets (ROCK) and the

downstream consequences (Actin depolymerization), contrasted with the PARP pathway.
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Caption: Divergent validation pathways. 8-MIA is hypothesized to block the RhoA-ROCK axis

(left), preventing Actomyosin contraction, distinct from the PARP DNA repair axis (right).

Critical Analysis of Results
Interpreting the "Off-Target" Effects
In isoquinoline development, a common pitfall is non-specific cytotoxicity.

Scenario: 8-MIA kills cells but does not reduce p-MYPT1.

Diagnosis: The compound is likely acting as a DNA intercalator (due to the planar

isoquinoline ring) rather than a kinase inhibitor.

Correction: Perform a Ct-DNA binding assay. If

, the compound is a DNA binder, not a specific drug, and requires structural re-optimization
(likely adding steric bulk to the 7-amine to prevent intercalation).

The "Trap" of Solubility
The 7-amine group can be liable to oxidation.

Requirement: All assays must be performed with fresh stocks dissolved in degassed DMSO.

Salt Formation: For in vivo validation (e.g., Intraocular Pressure measurement in rabbits),

convert 8-MIA to the Dihydrochloride salt (8-MIA·2HCl) to ensure aqueous solubility >10

mg/mL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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